Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate

Catalog No.
S1973076
CAS No.
74648-14-9
M.F
C15H18N2O8
M. Wt
354.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate

CAS Number

74648-14-9

Product Name

Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) heptanedioate

Molecular Formula

C15H18N2O8

Molecular Weight

354.31 g/mol

InChI

InChI=1S/C15H18N2O8/c18-10-6-7-11(19)16(10)24-14(22)4-2-1-3-5-15(23)25-17-12(20)8-9-13(17)21/h1-9H2

InChI Key

LOJVONPJBWABIQ-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCC(=O)ON2C(=O)CCC2=O
  • Chemical Properties and Potential Uses

    Research databases like PubChem () provide the compound's structure and basic properties. Its chemical structure suggests potential applications in areas like organic synthesis or material science, but specific research findings are not documented yet.

  • Search for Recent Research

    Scientific databases like ScienceDirect or Scopus can be used to search for recent publications mentioning Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate. These databases may reveal ongoing research on the compound, but since it appears to be a less common molecule, findings might be scarce.

Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is an organic compound with the molecular formula C15H18N2O8 and a molecular weight of 342.31 g/mol. It features two 2,5-dioxopyrrolidin-1-yl groups attached to a heptanedioate moiety. The compound is recognized for its potential applications in medicinal chemistry and drug development due to its unique structural properties .

There is no current information available on the specific mechanism of action of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate.

Due to the lack of specific research on this compound, safety information on Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is not available. However, considering the presence of the imide groups, it's advisable to handle the compound with caution, assuming potential skin and eye irritation until more information is available [].

The reactivity of bis(2,5-dioxopyrrolidin-1-YL) heptanedioate primarily involves nucleophilic substitution and esterification reactions. The presence of the dioxopyrrolidine moiety allows for various transformations that can lead to the formation of derivatives with altered pharmacological properties. For example, it can react with amines or alcohols to form amides or esters, respectively. Additionally, the compound can undergo hydrolysis under acidic or basic conditions, releasing the dioxopyrrolidine units .

Research indicates that bis(2,5-dioxopyrrolidin-1-YL) heptanedioate exhibits notable biological activities. It has been studied for its anticonvulsant properties, showing potential as a therapeutic agent in treating epilepsy and other seizure disorders. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in this regard . Furthermore, preliminary studies suggest that it could have anti-inflammatory effects, although more research is needed to fully understand its mechanisms of action and therapeutic potential .

Several methods have been developed for synthesizing bis(2,5-dioxopyrrolidin-1-YL) heptanedioate:

  • Condensation Reactions: This method typically involves the reaction of 2,5-dioxopyrrolidine derivatives with heptanedioic acid or its derivatives under suitable conditions (e.g., heat or acid catalysis).
  • Esterification: The compound can be synthesized by esterifying 2,5-dioxopyrrolidine with heptanedioic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or through direct reaction in the presence of a catalyst.
  • Multistep Synthesis: Advanced synthetic routes may involve multiple steps where intermediates are formed and subsequently transformed into the final product through various organic reactions .

Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate has several applications:

  • Pharmaceutical Development: Its potential anticonvulsant properties make it a candidate for drug development aimed at treating epilepsy and other neurological disorders.
  • Chemical Research: The compound serves as a building block in organic synthesis for creating more complex molecules.
  • Biological Studies: It is used in research to explore new therapeutic avenues in neurology and pharmacology .

Interaction studies involving bis(2,5-dioxopyrrolidin-1-YL) heptanedioate focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with neurotransmitter receptors and enzymes involved in neurotransmission. These interactions could elucidate its mechanisms of action and help optimize its pharmacological profile .

Several compounds share structural similarities with bis(2,5-dioxopyrrolidin-1-YL) heptanedioate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis(2,5-dioxopyrrolidin-1-YL) carbonateC9H8N2O7Contains carbonate instead of heptanedioate
Di(N-succinimidyl) adipateC14H16N2O8Used as a crosslinker in bioconjugation
Bis(2,5-dioxopyrrolidin-1-YL) succinateC10H12N2O6Similar structure but different dicarboxylic acid
2,5-DioxopyrrolidineC6H8N2O2Basic structure without the heptanedioate moiety

Uniqueness: Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is distinctive due to its dual dioxopyrrolidine units linked by a heptanedioic acid backbone, which may enhance its biological activity compared to simpler analogs.

XLogP3

-0.6

Wikipedia

1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)

Dates

Modify: 2023-08-16

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